molecular formula C16H15N3O2 B251807 N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide

货号 B251807
分子量: 281.31 g/mol
InChI 键: KJASUPJGNMZRCB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. STAT3 is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival, and its aberrant activation has been implicated in the development and progression of various types of cancer. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

作用机制

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the protein-protein interaction between STAT3 and CBP by binding to the CBP-binding domain of STAT3. This prevents the recruitment of CBP to the activated STAT3 transcription complex, leading to the suppression of STAT3-mediated gene transcription and downstream signaling pathways.
Biochemical and physiological effects:
N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been shown to have a number of biochemical and physiological effects in cancer cells and animal models. These include inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.

实验室实验的优点和局限性

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has several advantages for lab experiments, including its small size, high potency, and specificity for the STAT3-CBP interaction. However, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for research on N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide. These include:
1. Development of more potent and selective STAT3 inhibitors based on the structure of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide.
2. Investigation of the molecular mechanisms underlying the anti-cancer effects of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide, including its effects on downstream signaling pathways and cellular processes.
3. Evaluation of the safety and efficacy of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in clinical trials, including its potential use in combination with other cancer therapies.
4. Development of novel drug delivery systems for N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide to improve its solubility and bioavailability.
5. Investigation of the potential use of N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide in other diseases and conditions, such as inflammation and autoimmune disorders, where STAT3 signaling is dysregulated.
In conclusion, N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide is a promising small molecule inhibitor of the STAT3-CBP interaction with potential applications in cancer therapy. Further research is needed to fully understand its molecular mechanisms and evaluate its safety and efficacy in clinical trials.

合成方法

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the preparation of various intermediates, which are then coupled to form the final product. The detailed synthesis route and conditions have been described in the literature.

科学研究应用

N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits the growth and survival of cancer cells, induces apoptosis, and suppresses the expression of STAT3 target genes. In vivo studies have demonstrated that N-(4-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide inhibits tumor growth and metastasis in various types of cancer, including breast, lung, prostate, and pancreatic cancer.

属性

分子式

C16H15N3O2

分子量

281.31 g/mol

IUPAC 名称

2-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide

InChI

InChI=1S/C16H15N3O2/c1-10(2)15(20)18-12-7-5-11(6-8-12)16-19-14-13(21-16)4-3-9-17-14/h3-10H,1-2H3,(H,18,20)

InChI 键

KJASUPJGNMZRCB-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

规范 SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3

溶解度

22.2 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。